molecular formula C18H17N3O4 B2685670 N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421441-85-1

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2685670
CAS No.: 1421441-85-1
M. Wt: 339.351
InChI Key: XRTHFPIBGORPRZ-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Imidazole is a planar five-membered ring which is present in important biological compounds like histidine and histamine.


Synthesis Analysis

Benzofuran can be synthesized from salicylic acid and acetylenic esters . The reaction is mediated by CuI and NaHCO3 in acetonitrile . Imidazole can be synthesized from glyoxal, formaldehyde and ammonia.


Molecular Structure Analysis

The molecular structure of benzofuran consists of a fused five-membered and six-membered ring, with oxygen being a part of the five-membered ring . Imidazole is a five membered planar ring, which contains two nitrogen atoms .


Chemical Reactions Analysis

Benzofuran compounds can undergo a variety of reactions. For example, they can be converted to benzo[d][1,3]dioxin-4-ones using dichloromethane .

Scientific Research Applications

Antibacterial and Antioxidant Activities

Compounds synthesized from related structures have demonstrated significant antibacterial, antiurease, and antioxidant activities. The acylhydrazone compound named ethyl N′-furan-2-carbonylbenzohydrazonate and its derivatives were evaluated for these properties, showing effective antiurease and antioxidant activities (Sokmen et al., 2014).

Cancer Chemotherapy and Malaria

Another area of application is in cancer chemotherapy and malaria treatment. Inhibitors of NQO2, involving analogues of furan amidines, have shown potential. The structural modifications of these compounds aim to improve solubility, decrease basicity, and enhance activity against specific targets. Some of these analogues have inhibited the growth of Plasmodium falciparum, indicating their potential use in malaria treatment (Alnabulsi et al., 2018).

Corrosion Inhibition

The study of amino acid compounds as corrosion inhibitors for N80 steel in HCl solution has revealed that derivatives related to the chemical compound can significantly reduce corrosion. This application is crucial in industrial processes where metal protection is necessary. The inhibitors work by adsorbing onto the metal surface, following the Langmuir adsorption isotherm (Yadav et al., 2015).

Anti-leishmanicidal Activity

Nitroaromatic compounds derived from similar structures have been synthesized and evaluated for their ability to inhibit the growth of Leishmania infantum. These studies are pivotal in discovering new treatments for leishmaniasis, a disease caused by parasitic protozoans. The activity of these compounds indicates their potential as lead structures for the development of new anti-leishmanicidal drugs (Dias et al., 2015).

Plant Growth Regulation

Compounds similar to "N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide" have shown plant growth regulatory activity. In particular, N'-[2-(5,6-dimethylbenzothiazolyl)]-N-furfuryloxamide demonstrated the ability to inhibit the radicle growth of rape and leek seedlings, suggesting its use in agricultural research to control plant growth (Kitagawa & Tsutsui, 2000).

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-21-10-13(14-3-2-8-23-14)20-17(21)6-7-19-18(22)12-4-5-15-16(9-12)25-11-24-15/h2-5,8-10H,6-7,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTHFPIBGORPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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